2-(chloromethyl)Butanal

Catalog No.
S15970137
CAS No.
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(chloromethyl)Butanal

Product Name

2-(chloromethyl)Butanal

IUPAC Name

2-(chloromethyl)butanal

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3

InChI Key

DWNFIQZNEIGHEO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C=O

2-(Chloromethyl)Butanal is an organic compound with the molecular formula C5_5H9_9ClO. It features a butanal structure, which is a straight-chain aldehyde, with a chloromethyl group (-CH2_2Cl) attached to the second carbon atom. This compound is classified as a halogenated aldehyde and is of interest due to its potential applications in organic synthesis and medicinal chemistry.

The reactivity of 2-(Chloromethyl)Butanal can be attributed to both its aldehyde and chloromethyl functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions with various nucleophiles, such as alcohols, amines, and hydrides.
  • Elimination Reactions: The chloromethyl group can participate in elimination reactions, leading to the formation of alkenes or other functional groups.
  • Oxidation: The aldehyde can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Research on the biological activity of compounds containing chloromethyl groups suggests potential pharmacological effects. For instance, compounds with similar structures have shown activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating possible neuroprotective properties. Additionally, some chloromethyl derivatives have been studied for their roles in inhibiting cancer cell proliferation and modulating neurotransmitter levels .

Several synthetic routes can be employed to produce 2-(Chloromethyl)Butanal:

  • Chloromethylation of Butanal: This method involves treating butanal with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Swern Oxidation: A primary alcohol can be oxidized to an aldehyde using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by chloromethylation .
  • Direct Halogenation: Starting from butanal, direct chlorination using thionyl chloride or phosphorus pentachloride can yield 2-(Chloromethyl)Butanal.

2-(Chloromethyl)Butanal has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may exhibit biological activity that could be harnessed for drug development.
  • Chemical Industry: Utilized in the production of agrochemicals and fine chemicals.

Several compounds share structural similarities with 2-(Chloromethyl)Butanal. Here are some notable examples:

Compound NameStructure TypeUnique Features
ButanalAldehydeSimple linear structure without halogen
3-ChlorobutanalChlorinated AldehydeChlorine at the third carbon
2-BromobutanalBrominated AldehydeBromine substitution instead of chlorine
2-(Chloromethyl)PropionaldehydeChlorinated AldehydeSimilar structure with one less carbon atom

Uniqueness

What sets 2-(Chloromethyl)Butanal apart from these similar compounds is its specific arrangement of functional groups that may confer unique reactivity and biological properties. The presence of both a chloromethyl group and an aldehyde allows for diverse synthetic applications not typically seen in simpler aldehydes or other halogenated compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

120.0341926 g/mol

Monoisotopic Mass

120.0341926 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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